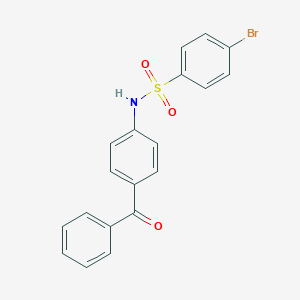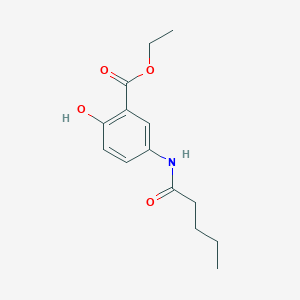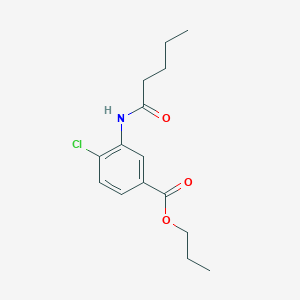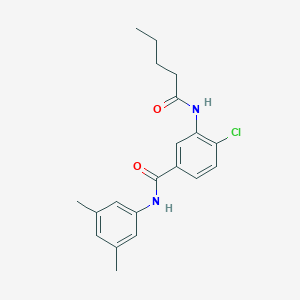![molecular formula C28H25N3O2 B308984 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroidogenesis. DPA-714 is a promising compound that has gained significant attention in the field of neuroimaging and drug discovery due to its potential therapeutic applications.
Mechanism of Action
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide binds to TSPO, which is involved in the regulation of mitochondrial function and apoptosis. TSPO is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders. It also has neuroprotective effects and can prevent neuronal death in vitro.
Biochemical and Physiological Effects:
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It also reduces oxidative stress and mitochondrial dysfunction, which are associated with neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a highly selective ligand that binds specifically to TSPO. It has low toxicity and good blood-brain barrier penetration, making it an excellent candidate for imaging neuroinflammation and neurodegeneration in vivo. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has a short half-life and requires frequent administration, which can be challenging in longitudinal studies. It also has limited solubility in water, which can affect its bioavailability.
Future Directions
1. Development of more potent and selective TSPO ligands for imaging and therapeutic applications.
2. Investigation of the role of TSPO in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis.
3. Evaluation of the potential of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for neuroinflammation and neurodegeneration.
4. Investigation of the underlying molecular mechanisms of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide's neuroprotective effects.
5. Development of new imaging techniques to improve the sensitivity and specificity of TSPO ligands in detecting neuroinflammation and neurodegeneration.
Synthesis Methods
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride. The resulting intermediate is then coupled with 4-aminobenzoyl chloride to yield the final product. The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its application in neuroimaging. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide an excellent candidate for imaging neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has also been studied for its potential therapeutic applications in these disorders.
properties
Product Name |
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
Molecular Formula |
C28H25N3O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-15-16-29-26(17-20)31-28(33)23-13-8-14-24(18-23)30-27(32)19-25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-18,25H,19H2,1H3,(H,30,32)(H,29,31,33) |
InChI Key |
BNIRVHDZCPHCDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



